5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Description
5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a benzoxazole moiety, which is a fused heterocyclic structure consisting of a benzene ring fused to an oxazole ring. The presence of a bromine atom and a methylphenyl group further adds to the complexity and potential reactivity of this compound.
Properties
IUPAC Name |
5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3/c1-11-2-4-12(5-3-11)19-22-14-10-13(6-7-15(14)25-19)21-18(23)16-8-9-17(20)24-16/h2-10H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMVYFLUOGHARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated benzoxazole with furan-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Scientific Research Applications
5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the furan and benzoxazole moieties, which are known for their biological activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its aromatic structure and electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and benzoxazole rings can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide include:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with a different substitution pattern.
N-[(2-bromo-4-methylphenyl)carbamothioyl]furan-2-carboxamide: A compound with a similar core structure but different functional groups.
5-bromo-N-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide: A related compound with an oxadiazole ring instead of a benzoxazole ring.
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
